molecular formula C11H14O3 B2494820 (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol CAS No. 2248210-24-2

(2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol

Cat. No. B2494820
CAS RN: 2248210-24-2
M. Wt: 194.23
InChI Key: XOJMKLPAOQRYPJ-QMMMGPOBSA-N
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Description

(2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol, also known as safrole alcohol, is an organic compound with a chemical formula C10H12O3. It is a colorless liquid that is commonly used as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol alcohol is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Safrole alcohol has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol alcohol in lab experiments is its availability and relatively low cost. It is also easy to synthesize and purify. However, its potential toxicity and carcinogenicity may limit its use in certain experiments. It is important to handle it with care and follow proper safety protocols.

Future Directions

There are several future directions for the research on (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol alcohol. One direction is to further investigate its potential as an antioxidant and anticancer agent. Another direction is to explore its potential as an antimicrobial agent. Additionally, research can be conducted to optimize the synthesis method and improve the purity of the product. Overall, (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol alcohol has promising potential for various scientific research applications.

Synthesis Methods

Safrole alcohol can be synthesized from (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol, a natural organic compound found in various plants. The synthesis involves the reduction of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol using sodium borohydride in the presence of a catalyst such as palladium on carbon. The resulting product is a mixture of (2R)- and (2S)-isomers, which can be separated by fractional distillation.

Scientific Research Applications

Safrole alcohol has been used in various scientific research applications. It has been studied for its potential as an antioxidant, anticancer, and antimicrobial agent. It has also been used as a precursor in the synthesis of various pharmaceuticals, such as methylenedioxymethamphetamine (MDMA).

properties

IUPAC Name

(2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(7-12)9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6,8,12H,4-5,7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJMKLPAOQRYPJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol

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